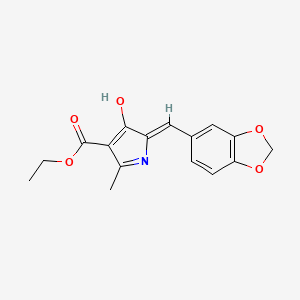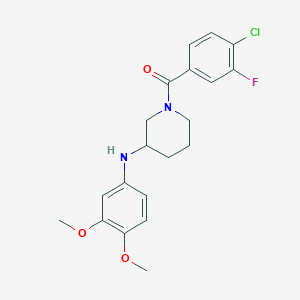![molecular formula C22H26N6O B6135908 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole](/img/structure/B6135908.png)
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical and clinical studies. It belongs to a class of compounds called lipoate analogs, which target the mitochondrial enzymes involved in energy metabolism.
Mécanisme D'action
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole targets the mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, which is the primary source of energy production in cells. By inhibiting the activity of PDH and KGDH, 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole disrupts the TCA cycle, leading to the accumulation of reactive oxygen species (ROS) and the activation of apoptotic pathways. The accumulation of ROS also leads to the activation of the mitochondrial permeability transition pore (MPTP), which further enhances the apoptotic response.
Biochemical and Physiological Effects:
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis, inhibits cell proliferation, and reduces the migration and invasion of cancer cells. 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole also enhances the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been shown to have minimal toxicity to normal cells, making it a promising therapeutic agent for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is its specificity towards cancer cells. It targets the mitochondrial enzymes that are overexpressed in cancer cells, while sparing the normal cells. This makes it a promising therapeutic agent for cancer treatment. However, one of the limitations of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole is its low solubility in water, which makes it difficult to administer in vivo. Another limitation is the lack of long-term safety data, which requires further investigation.
Orientations Futures
There are several future directions for the research and development of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole. One direction is to optimize the synthesis method to improve the yield and solubility of the compound. Another direction is to conduct more preclinical and clinical studies to evaluate the efficacy and safety of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole in different types of cancers. In addition, combination therapy with other anticancer agents should be explored to enhance the therapeutic efficacy of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole. Finally, the mechanism of action of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole should be further elucidated to identify potential biomarkers for patient selection and to develop more targeted therapies.
Méthodes De Synthèse
The synthesis of 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole involves the reaction of 2-(4-chlorophenyl)ethylamine with 2,3-dimethoxy-5-methyl-1,4-benzoquinone in the presence of potassium carbonate and acetonitrile. The resulting intermediate is then reacted with 6-(1-pyrrolidinyl)-4-pyrimidinylamine and 1-(2-chloroethyl)piperazine to obtain 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of several mitochondrial enzymes, including pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are involved in energy metabolism. By targeting these enzymes, 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole disrupts the energy production in cancer cells, leading to their death. 3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole has been tested in various cancer cell lines and animal models, and has shown efficacy against various types of cancers, including pancreatic cancer, leukemia, lymphoma, and non-small cell lung cancer.
Propriétés
IUPAC Name |
2-(1H-indol-3-yl)-1-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O/c29-22(13-17-15-23-19-6-2-1-5-18(17)19)28-11-9-27(10-12-28)21-14-20(24-16-25-21)26-7-3-4-8-26/h1-2,5-6,14-16,23H,3-4,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPPAJOGAGHXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CNC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-oxo-2-{4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}ethyl)-1H-indole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,6-trimethyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6135833.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-(methylthio)propanamide](/img/structure/B6135840.png)
![methyl 4-({[3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B6135841.png)
![2-[(butylamino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B6135846.png)
![N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-2-[6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B6135852.png)


![4-[(5-acetyl-2-thienyl)carbonyl]-6-[(3,5-dimethoxybenzyl)oxy]-1-isopropyl-1,4-diazepan-2-one](/img/structure/B6135879.png)
![2-{1-cyclopentyl-4-[4-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6135886.png)
![N-(4-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-2-propanamine](/img/structure/B6135899.png)
![N-(4-chlorophenyl)-N'-{5-[(4-methoxyphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B6135902.png)

![N-(2-methoxy-1-methylethyl)-5-[(6-quinolinyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B6135911.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine](/img/structure/B6135919.png)